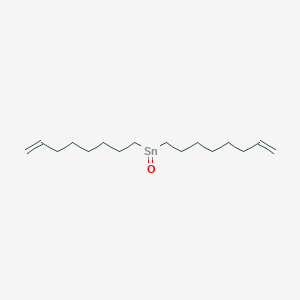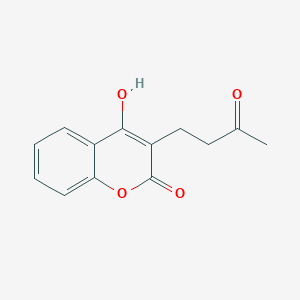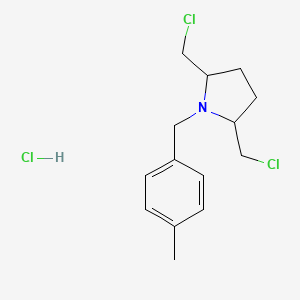
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two chloromethyl groups attached to the pyrrolidine ring and a p-methylbenzyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of Chloromethyl Groups: The chloromethyl groups can be introduced by reacting the pyrrolidine ring with formaldehyde and hydrochloric acid, resulting in the formation of bis(chloromethyl) derivatives.
Attachment of p-Methylbenzyl Group: The p-methylbenzyl group can be attached to the pyrrolidine ring through a nucleophilic substitution reaction using p-methylbenzyl chloride and a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers are formed.
Oxidation Products: Aldehydes or carboxylic acids are the major products.
Reduction Products: Methyl derivatives are obtained.
科学的研究の応用
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The p-methylbenzyl group may enhance the compound’s binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
2,5-Bis(chloromethyl)pyrrolidine hydrochloride: Lacks the p-methylbenzyl group, resulting in different reactivity and applications.
1-(p-Methylbenzyl)pyrrolidine hydrochloride: Lacks the chloromethyl groups, affecting its chemical behavior and uses.
2,5-Dimethyl-1-(p-methylbenzyl)pyrrolidine hydrochloride: Contains methyl groups instead of chloromethyl groups, leading to different reaction pathways.
Uniqueness
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride is unique due to the presence of both chloromethyl and p-methylbenzyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
特性
CAS番号 |
100792-96-9 |
|---|---|
分子式 |
C14H20Cl3N |
分子量 |
308.7 g/mol |
IUPAC名 |
2,5-bis(chloromethyl)-1-[(4-methylphenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N.ClH/c1-11-2-4-12(5-3-11)10-17-13(8-15)6-7-14(17)9-16;/h2-5,13-14H,6-10H2,1H3;1H |
InChIキー |
QGSGMSAXYCHPPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(CCC2CCl)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


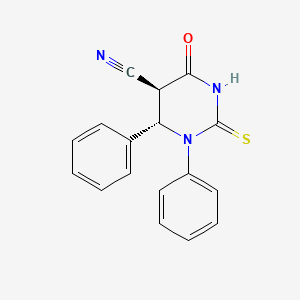
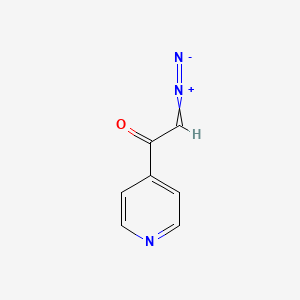
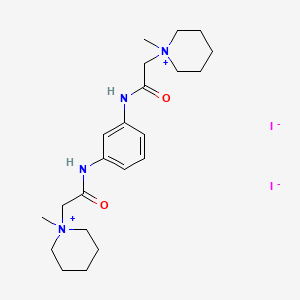
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
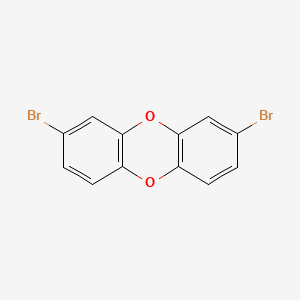
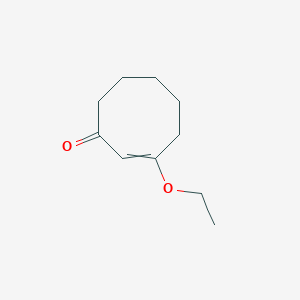

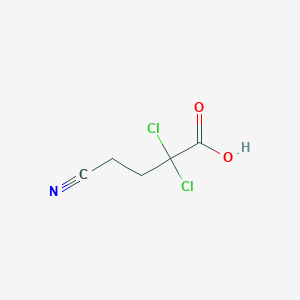
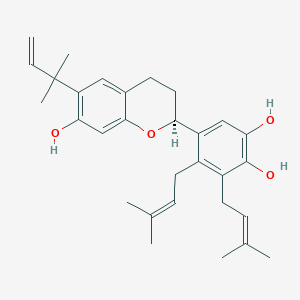
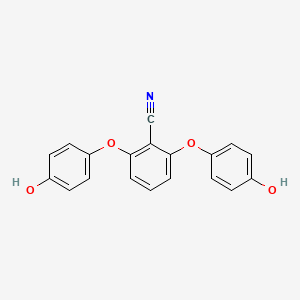

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
